Jasminoside (10-Cinnamoyloxyoleoside 7-methyl ester, CAS 82451-18-1) is a highly specialized, plant-derived secoiridoid glucoside primarily isolated from Jasminum and Gardenia species. Unlike ubiquitous, simple iridoids procured as generic antioxidants, Jasminoside features a distinct cinnamoyl ester moiety that significantly alters its pharmacological and physicochemical profile. Commercially available at high purities (≥90% LC/MS-ELSD), it is recognized as a natural analog to the synthetic drug tolvaptan. This structural differentiation makes it a high-value reference standard and screening compound in metabolomics, phytochemical profiling, and targeted research involving intracellular signaling pathways such as MAPK, PI3K/Akt, and NF-κB .
Procurement of generic iridoid glycosides (such as geniposide) or crude botanical extracts as cost-saving substitutes for Jasminoside critically compromises assay specificity and solubility parameters. Generic iridoids lack the 10-cinnamoyloxyoleoside 7-methyl ester architecture, which is responsible for Jasminoside's specific binding behavior, including its utility as a tolvaptan analog and its targeted inhibition of calcineurin-dependent gene expression. Furthermore, crude botanical mixtures introduce unacceptable batch-to-batch variability and matrix interferences in high-throughput liquid chromatography-mass spectrometry (LC-MS) and cell-based screening, necessitating the procurement of purified, structurally defined Jasminoside to ensure reproducible modulation of inflammatory and tumor kinase pathways [1].
Jasminoside is commercially and scientifically distinguished by its structural and functional analogy to tolvaptan, a synthetic vasopressin V2 receptor antagonist used in polycystic kidney disease models. While generic iridoids provide baseline anti-inflammatory data, they lack the specific spatial geometry required to mimic tolvaptan's activity. Procurement of high-purity Jasminoside provides a validated, plant-derived structural scaffold for compound screening libraries targeting these specific renal and intracellular signaling pathways .
| Evidence Dimension | Structural and functional application utility |
| Target Compound Data | Valid natural analog of tolvaptan for screening libraries |
| Comparator Or Baseline | Generic iridoid glycosides (e.g., geniposide) |
| Quantified Difference | Features a 10-cinnamoyloxyoleoside 7-methyl ester scaffold that mimics the receptor binding profile of tolvaptan, a structural feature absent in standard iridoid glycosides |
| Conditions | High-throughput compound screening and metabolomics libraries |
Buyers developing natural-product screening libraries for kidney disease or specific receptor antagonism must procure Jasminoside rather than generic iridoids to achieve the required structural homology.
The presence of the cinnamoyl moiety in Jasminoside imparts targeted immunosuppressive activity, specifically through the inhibition of calcineurin-dependent gene expression and the modulation of MAPK, PI3K/Akt, and NF-κB pathways. In comparative phytochemical evaluations, simple non-esterified iridoids fail to achieve the same level of targeted calcineurin inhibition or suppression of IL-2 secretion. Assays utilizing Jasminoside demonstrate precise regulatory control over these pathways, making it a structurally specific reference standard for immunosuppressive drug discovery compared to crude extracts [1].
| Evidence Dimension | Calcineurin-dependent signaling inhibition |
| Target Compound Data | Specific inhibition of calcineurin, MAPK, and NF-κB pathways |
| Comparator Or Baseline | Simple non-esterified iridoids and crude botanical extracts |
| Quantified Difference | Demonstrates targeted suppression of calcineurin-dependent gene expression and IL-2 secretion, whereas non-esterified baseline iridoids lack this specific pathway modulation |
| Conditions | Cell-based intracellular signaling and immunosuppression assays |
Procurement of this specific compound is essential for laboratories requiring a precise, natural calcineurin inhibitor for inflammatory signaling assays without the off-target effects of crude mixtures.
Jasminoside exhibits a broad amphiphilic solubility profile, being soluble in both aqueous environments and a range of organic solvents including chloroform, dichloromethane, ethyl acetate, and DMSO. This is a direct result of its dual structure: a polar glucoside paired with a lipophilic 10-cinnamoyloxyoleoside 7-methyl ester core. In contrast, highly polar baseline iridoids (like geniposidic acid) present significant solubility bottlenecks in less polar organic solvents, complicating liquid-liquid extraction and lipophilic formulation workflows[1].
| Evidence Dimension | Solvent compatibility range |
| Target Compound Data | Soluble in water, DMSO, EtOAc, DCM, and chloroform |
| Comparator Or Baseline | Highly polar simple iridoids (e.g., geniposidic acid) |
| Quantified Difference | Demonstrates concurrent solubility in water, DMSO, chloroform, and DCM, whereas baseline iridoids precipitate in low-polarity solvents |
| Conditions | Standard laboratory formulation and chromatographic preparation at 20°C |
The broad solvent compatibility streamlines assay preparation and downstream LC-MS metabolomic workflows, reducing processing time and solvent-related precipitation risks.
Due to its established role as a natural analog of tolvaptan, Jasminoside is the targeted choice for inclusion in specialized compound screening libraries targeting polycystic kidney disease and vasopressin V2 receptor antagonism. Its procurement enables researchers to explore plant-derived alternatives to synthetic benchmarks in metabolomic and phytochemical discovery pipelines .
Jasminoside is highly indicated for cell-based assays evaluating the inhibition of calcineurin-dependent gene expression and the modulation of MAPK, PI3K/Akt, and NF-κB pathways. Its high purity (≥90%) and specific cinnamoyl ester structure ensure reproducible, targeted suppression of inflammatory cytokines (such as IL-2) without the matrix interference inherent to crude botanical extracts [1].
Thanks to its amphiphilic solubility and compatibility with both aqueous and organic phases, Jasminoside serves as an excellent analytical reference standard for LC/MS-ELSD workflows. It is particularly suited for standardizing extraction protocols and quantifying secoiridoid derivatives in complex botanical matrices, nutraceuticals, and natural product formulations [2].